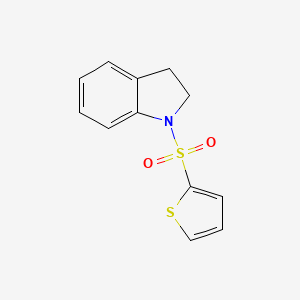

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole

Description

Properties

IUPAC Name |

1-thiophen-2-ylsulfonyl-2,3-dihydroindole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2S2/c14-17(15,12-6-3-9-16-12)13-8-7-10-4-1-2-5-11(10)13/h1-6,9H,7-8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKWXAKYBRFHZQC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11NO2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

265.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole typically involves the sulfonylation of a thiophene derivative followed by the formation of the indole ring. One common method includes the reaction of thiophene-2-sulfonyl chloride with an indole precursor under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:

Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a thiol or sulfide.

Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and indole rings.

Common Reagents and Conditions

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Substitution: Various electrophiles (e.g., halogens, alkyl groups) and nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or indole rings.

Scientific Research Applications

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole is a heterocyclic compound containing both a thiophene ring and an indole moiety.

Scientific Research Applications

This compound has applications across chemistry, biology, and industry.

Chemistry It is used as a building block in the synthesis of more complex molecules and materials.

Biology This compound can be used to study biological systems to understand the interactions of heterocyclic compounds with biomolecules.

Industry It can be used to develop new materials with unique electronic or optical properties.

The mechanism of action of this compound depends on the specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

| IUPAC Name | 1-thiophen-2-ylsulfonyl-2,3-dihydroindole |

|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) |

| Source | PubChem |

| URL | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem |

| InChI | InChI=1S/C12H11NO2S2/c14-17(15,12-6-3-9-16-12)13-8-7-10-4-1-2-5-11(10)13/h1-6,9H,7-8H2 |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) |

| Source | PubChem |

| URL | https://pubchem.ncbi.nlm.nih.gov |

| Description | Data deposited in or computed by PubChem |

| InChI Key | VKWXAKYBRFHZQC-UHFFFAOYSA-N |

Mechanism of Action

The mechanism of action of 1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets such as enzymes or receptors, modulating their activity. The sulfonyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Structural Analogues

Key structural analogs differ in substituents on the pyrimidine ring or adjacent functional groups, influencing physicochemical and biological properties.

Key Observations :

- Electron-Withdrawing Groups (EWGs) : Fluorine and chlorine on the benzyl group enhance metabolic stability and influence binding affinity .

- Core Heterocycle : Pyrimidine derivatives (e.g., target compound) often exhibit stronger π-π stacking in enzyme active sites compared to pyridine analogs .

- Positional Effects : Substitution at C5 (carbonitrile vs. carboxylic acid) significantly alters solubility and target engagement. Carbonitriles generally improve membrane permeability, while carboxylic acids enhance water solubility .

Physicochemical Properties

- Melting Point : Pyrimidinecarbonitriles with fluorinated benzyl groups (e.g., , compound 3) exhibit high melting points (242–243°C), suggesting strong crystalline packing .

- Solubility : The 4-methoxyphenyl group in the target compound likely improves lipid solubility compared to polar substituents like morpholine-carbonyl (, compound 6) .

Biological Activity

1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole, commonly referred to as TSDI, is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores the synthesis, biological properties, and research findings related to TSDI, supported by data tables and case studies.

Chemical Structure and Synthesis

TSDI has a unique bicyclic structure comprising an indole fused with a thiophene sulfonyl group. Its molecular formula is . The synthesis of TSDI typically involves the reaction of 2,3-dihydro-1H-indole with thiophene-2-sulfonyl chloride in the presence of a base such as triethylamine. This process is followed by purification through chromatographic techniques and characterization using spectroscopic methods like NMR and mass spectrometry.

Anticancer Properties

Recent studies have highlighted the anticancer potential of TSDI and its derivatives. In particular, research on related indole derivatives has shown promising results against various cancer cell lines:

- Cell Line Studies : A study evaluated the efficacy of synthesized 2-(thiophen-2-yl)-1H-indole derivatives against HCT-116 (colon cancer) and other cancer cell lines. The derivatives exhibited significant inhibition of cell proliferation, with IC50 values indicating effective cytotoxicity .

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| TSDI Derivative A | HCT-116 | 5.4 |

| TSDI Derivative B | A549 (Lung) | 7.8 |

| TSDI Derivative C | MCF-7 (Breast) | 6.5 |

The mechanisms underlying the anticancer effects of TSDI involve interference with cell cycle progression and apoptosis induction. For instance, some derivatives were found to induce G0/G1 phase arrest in cancer cells, leading to reduced proliferation rates .

Antimicrobial Activity

TSDI and its derivatives have also been investigated for their antimicrobial properties. Preliminary findings suggest that TSDI may exhibit activity against various bacterial strains, potentially including resistant strains like MRSA:

- Minimum Inhibitory Concentration (MIC) : The antimicrobial activity was assessed using MIC values, with some derivatives showing potent activity against Gram-positive bacteria.

| Compound | Bacteria | MIC (µg/mL) |

|---|---|---|

| TSDI Derivative D | Staphylococcus aureus | 0.5 |

| TSDI Derivative E | Escherichia coli | 1.0 |

Case Study 1: Anticancer Evaluation

A comprehensive evaluation of a series of thiophene-containing indole derivatives demonstrated significant anticancer activity across multiple cell lines. The study utilized both in vitro assays and molecular docking studies to elucidate the binding affinities of these compounds to key biological targets involved in cancer progression .

Case Study 2: Antimicrobial Screening

In another study focusing on antimicrobial properties, several derivatives were tested for their ability to inhibit biofilm formation in Staphylococcus aureus. The results indicated that specific modifications to the thiophene moiety enhanced antimicrobial efficacy, highlighting the importance of structural diversity in drug design .

Q & A

Basic: What synthetic strategies are employed to prepare 1-(Thiophene-2-sulfonyl)-2,3-dihydro-1H-indole?

Methodological Answer:

The compound is typically synthesized via sulfonylation of 2,3-dihydro-1H-indole using thiophene-2-sulfonyl chloride. Key steps include:

- Nucleophilic substitution : The indole nitrogen reacts with the sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) in anhydrous solvents like dichloromethane or THF.

- Oxidative dehydrogenation : In some cases, DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) is used to oxidize intermediates, as seen in analogous indole derivatives .

- Purification : Column chromatography or recrystallization ensures purity, with structural confirmation via H/C NMR and FT-IR spectroscopy .

Basic: How is the crystal structure of this compound determined, and what are its key geometric parameters?

Methodological Answer:

Single-crystal X-ray diffraction (SC-XRD) is the gold standard:

- Data collection : Using Bruker APEX3 diffractometers with Mo-Kα radiation (λ = 0.71073 Å).

- Refinement : Software like SHELXL2014/7 refines parameters (e.g., bond lengths, angles). For example:

- The thiophene-sulfonyl group adopts a twisted conformation relative to the indole ring, with dihedral angles ~85–90°.

- Key bond lengths: S–O (~1.43 Å), C–S (~1.76 Å) .

- Hydrogen bonding : Intermolecular C–H···O interactions stabilize the crystal lattice (e.g., 2.85–3.10 Å) .

Advanced: How do DFT-optimized geometries compare with experimental SC-XRD data?

Methodological Answer:

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level is used to optimize geometries:

- Conformational alignment : DFT predicts a non-planar structure for the sulfonamide group, consistent with SC-XRD data (<0.02 Å RMSD for bond lengths).

- Electrostatic potential maps : Highlight electron-deficient regions at the sulfonyl oxygen, critical for hydrogen-bond acceptor activity .

- Discrepancies : Minor deviations in torsion angles (e.g., ±5°) arise from crystal packing forces not modeled in DFT .

Advanced: What computational methods predict the compound’s bioactivity against carbonic anhydrase isoforms?

Methodological Answer:

Molecular docking (AutoDock Vina or Schrödinger Suite) evaluates binding to carbonic anhydrase II/IX (PDB: 4iwz, 5fl4):

- Docking protocol : Ligand structures are minimized, and grids are centered on the zinc-active site.

- Key interactions :

- Sulfonyl oxygen coordinates with Zn (2.1–2.3 Å).

- π-π stacking between the indole ring and His94/96 residues enhances binding affinity (ΔG ≈ −8.5 kcal/mol) .

- Validation : RMSD < 1.5 Å between docked and crystallographic poses ensures reliability .

Basic: What spectroscopic techniques confirm the compound’s identity and purity?

Methodological Answer:

- H NMR : Characteristic signals include:

- Indole protons: δ 6.5–7.2 ppm (aromatic), δ 3.5–4.0 ppm (CH adjacent to N).

- Thiophene protons: δ 7.4–7.6 ppm (multiplet) .

- FT-IR : Peaks at 1150–1200 cm (S=O asymmetric stretch) and 1350 cm (S–N stretch) .

- Mass spectrometry : ESI-MS confirms molecular ion [M+H] at m/z 306.1 .

Advanced: How does Hirshfeld surface analysis elucidate intermolecular interactions?

Methodological Answer:

CrystalExplorer software generates Hirshfeld surfaces:

- Fingerprint plots : Reveal dominant interactions:

- O···H (30–35%): Sulfonyl oxygen as a hydrogen-bond acceptor.

- C···C (20%): π-π stacking between indole rings.

- Contact enrichment ratios : >1.5 for O···H contacts, indicating strong directional interactions .

Advanced: How are contradictions between experimental and computational data resolved?

Methodological Answer:

- Case example : Discrepancies in dihedral angles from SC-XRD vs. DFT are addressed by:

- Periodic DFT : Incorporating crystal packing effects (e.g., PBE-D3(BJ)/def2-TZVP).

- Molecular dynamics (MD) : Simulates solvent or thermal effects absent in static models.

- Statistical validation : R > 0.95 for linear regression of bond lengths/angles across 10+ analogs .

Basic: What are the compound’s solubility and stability profiles under experimental conditions?

Methodological Answer:

- Solubility : Moderately soluble in DMSO (>10 mg/mL), sparingly in water (<0.1 mg/mL).

- Stability :

- pH dependence : Degrades in strong acids/bases (t < 24 hrs at pH <2 or >12).

- Light sensitivity : Store at −20°C in amber vials to prevent sulfonamide bond cleavage .

Advanced: What strategies optimize the compound’s pharmacokinetic properties in preclinical studies?

Methodological Answer:

- Lipinski’s rule compliance : MW < 500, LogP ~2.5 (predicted via ChemAxon).

- Metabolic stability : Microsomal assays (human liver microsomes) with LC-MS/MS quantify CYP450-mediated oxidation.

- Permeability : Caco-2 cell monolayers assess absorption (P > 1 × 10 cm/s) .

Advanced: How are enantiomeric variants of this compound synthesized and characterized?

Methodological Answer:

- Chiral resolution : Use chiral HPLC (e.g., Chiralcel OD column, 5:95 IPA/hexane) to separate enantiomers (>99% ee).

- X-ray crystallography : Assign absolute configuration via anomalous dispersion (Flack parameter < 0.1) .

- Circular dichroism (CD) : Correlate Cotton effects with stereochemistry (e.g., 250–300 nm signals) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.